molecular formula C13H10F3NO5 B13155147 (s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13155147
M. Wt: 317.22 g/mol
InChI Key: DWWWFCHWHXIPAH-LBPRGKRZSA-N
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Description

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a hydroxybutanoic acid moiety, and a dioxoisoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxoisoindolinyl Group: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinone structure.

    Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Hydroxybutanoic Acid Moiety: This step involves the addition of a hydroxybutanoic acid derivative to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dioxoisoindolinyl group can be reduced to form a more saturated ring structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the dioxoisoindolinyl group leads to a more saturated ring structure.

Scientific Research Applications

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid: is similar to other compounds containing the dioxoisoindolinyl group, such as phthalimide derivatives.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethyl ketones, share similar reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10F3NO5

Molecular Weight

317.22 g/mol

IUPAC Name

(3S)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m0/s1

InChI Key

DWWWFCHWHXIPAH-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@](CC(=O)O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O

Origin of Product

United States

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